molecular formula C11H16NO2P B14504679 1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one CAS No. 63075-71-8

1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one

Katalognummer: B14504679
CAS-Nummer: 63075-71-8
Molekulargewicht: 225.22 g/mol
InChI-Schlüssel: NYKDLWZSRKBLFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one is a unique organophosphorus compound characterized by its azaphosphinan ring structure

Vorbereitungsmethoden

The synthesis of 1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one typically involves the reaction of benzylamine with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Its unique ring structure allows it to form stable complexes with metal ions, which can be crucial in catalytic processes.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-one can be compared with other similar compounds such as:

    1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-thione: This compound has a sulfur atom in place of the oxygen atom, which alters its reactivity and applications.

    1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-selenone: The presence of selenium provides different biological activities and potential therapeutic uses.

    1-Benzyl-2-hydroxy-1,2lambda~5~-azaphosphinan-2-sulfide: This compound is used in different industrial applications due to its distinct chemical properties.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the azaphosphinan ring structure.

Eigenschaften

CAS-Nummer

63075-71-8

Molekularformel

C11H16NO2P

Molekulargewicht

225.22 g/mol

IUPAC-Name

1-benzyl-2-hydroxy-1,2λ5-azaphosphinane 2-oxide

InChI

InChI=1S/C11H16NO2P/c13-15(14)9-5-4-8-12(15)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)

InChI-Schlüssel

NYKDLWZSRKBLFH-UHFFFAOYSA-N

Kanonische SMILES

C1CCP(=O)(N(C1)CC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.